

# Application Notes and Protocols for DRP-104 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FL104     |           |
| Cat. No.:            | B15603790 | Get Quote |

A Note on Nomenclature: Initial inquiries regarding "**FL104**" did not yield specific information on a drug with that designation used in xenograft mouse models. However, extensive research has identified a closely related and well-documented investigational drug, DRP-104 (Sirpiglenastat), with significant preclinical data in this area. These application notes will, therefore, focus on DRP-104.

#### Introduction:

DRP-104 is a novel, tumor-targeted prodrug of the broad-spectrum glutamine antagonist, 6-Diazo-5-oxo-L-norleucine (DON). Glutamine is a critical nutrient for rapidly proliferating cancer cells, supporting various metabolic pathways essential for their growth and survival.[1] By inhibiting multiple glutamine-utilizing enzymes, the active form of DRP-104, DON, disrupts tumor cell metabolism, leading to anti-tumor activity.[2] Furthermore, DRP-104 has been shown to modulate the tumor microenvironment, enhancing anti-tumor immune responses.[2] Preclinical studies in various xenograft mouse models, particularly those for non-small cell lung cancer (NSCLC), have demonstrated the potent anti-tumor efficacy of DRP-104, both as a monotherapy and in combination with other agents like checkpoint inhibitors.[3][4]

These application notes provide a comprehensive overview of the use of DRP-104 in xenograft mouse models, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.





## Data Presentation: Efficacy of DRP-104 in Xenograft Mouse Models

The following tables summarize the quantitative data from key preclinical studies of DRP-104 in various xenograft mouse models.

Table 1: DRP-104 Monotherapy in Lung Cancer Xenograft Models



| Cancer<br>Type                                  | Model                                                    | Mouse<br>Strain  | DRP-104<br>Dosage &<br>Schedule     | Route of<br>Administr<br>ation | Tumor Growth Inhibition (TGI) / Outcome           | Referenc<br>e |
|-------------------------------------------------|----------------------------------------------------------|------------------|-------------------------------------|--------------------------------|---------------------------------------------------|---------------|
| Lung<br>Adenocarci<br>noma<br>(LUAD)            | KEAP1 mutant/ST K11 co- mutant KrasG12D/ +p53-/- cells   | C57BL/6          | 3 mg/kg                             | Subcutane<br>ous               | Significant<br>tumor<br>growth<br>inhibition      | [4]           |
| Lung<br>Adenocarci<br>noma<br>(LUAD)            | KEAP1 mutant KrasG12D/ +p53-/- (KPK) cells               | Nude             | 2 mg/kg, 5<br>days on/2<br>days off | Subcutane<br>ous               | Significant<br>tumor<br>growth<br>inhibition      | [4]           |
| Lung<br>Adenocarci<br>noma<br>(LUAD)            | Patient- Derived Xenograft (PDX) - CTG743 (KEAP1 mutant) | NSG              | 3 mg/kg                             | Subcutane<br>ous               | Significant<br>tumor<br>growth<br>suppressio<br>n | [3][4]        |
| Lung<br>Squamous<br>Cell<br>Carcinoma<br>(LUSC) | Patient- Derived Xenograft (PDX) - LX640 (KEAP1 mutant)  | Not<br>Specified | Not<br>Specified                    | Not<br>Specified               | Tumor<br>growth<br>suppressio<br>n                | [3][4]        |
| Lung<br>Squamous<br>Cell                        | Patient-<br>Derived<br>Xenograft                         | Not<br>Specified | 1 mg/kg or<br>3 mg/kg for<br>9 days | Subcutane<br>ous               | Dose-<br>dependent<br>tumor                       | [5]           |



| Carcinoma<br>(LUSC)                                     | (PDX) -<br>PDX007                                                   |                  |                                      |                  | growth<br>inhibition                                |     |
|---------------------------------------------------------|---------------------------------------------------------------------|------------------|--------------------------------------|------------------|-----------------------------------------------------|-----|
| Lung Squamous Cell Carcinoma (LUSC)                     | Patient-<br>Derived<br>Xenograft<br>(PDX) -<br>PDX005               | Not<br>Specified | 1 mg/kg or<br>3 mg/kg for<br>13 days | Subcutane<br>ous | Dose-<br>dependent<br>tumor<br>growth<br>inhibition | [5] |
| EGFR-<br>mutant<br>Lung<br>Adenocarci<br>noma<br>(LUAD) | Patient- Derived Xenograft (PDX) - YLR-086 (Osimertini b-resistant) | Not<br>Specified | 1.4 mg/kg<br>or 3 mg/kg              | Subcutane<br>ous | Significant<br>tumor<br>growth<br>inhibition        | [5] |

Table 2: DRP-104 Combination Therapy in a Syngeneic Mouse Model

| Cancer<br>Type  | Model                      | Mouse<br>Strain | Treatmen<br>t                                | Route of<br>Administr<br>ation                          | Outcome                                                            | Referenc<br>e |
|-----------------|----------------------------|-----------------|----------------------------------------------|---------------------------------------------------------|--------------------------------------------------------------------|---------------|
| Colon<br>Cancer | MC38<br>Syngeneic<br>Model | C57BL/6         | DRP-104<br>(0.5-1.4<br>mg/kg) +<br>anti-PD-1 | Subcutane ous (DRP- 104), Intraperiton eal (anti- PD-1) | Enhanced anti-tumor efficacy and survival compared to monothera py | [2][6]        |

## **Experimental Protocols**

## Protocol 1: Evaluation of DRP-104 Efficacy in a Subcutaneous Lung Cancer Xenograft Model



This protocol outlines the key steps for assessing the anti-tumor activity of DRP-104 in a subcutaneous xenograft model using human lung cancer cells.

- 1. Materials and Reagents:
- Human lung cancer cell line (e.g., KEAP1 mutant cell line)
- Immunodeficient mice (e.g., Nude or NSG mice), 6-8 weeks old
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- DRP-104 (Sirpiglenastat)
- Vehicle control (e.g., sterile PBS or as recommended by the supplier)
- Calipers for tumor measurement
- Syringes and needles for cell implantation and drug administration
- 2. Cell Culture and Preparation:
- Culture the selected lung cancer cell line under standard conditions until a sufficient number of cells is obtained.
- On the day of implantation, harvest the cells by trypsinization and wash them with sterile PBS.
- Resuspend the cells in sterile PBS (or a mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 106 cells per 100 μL). Keep the cell suspension on ice.
- 3. Tumor Cell Implantation:
- Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.



- Inject 100 μL of the cell suspension subcutaneously into the flank of each mouse.
- Monitor the mice regularly for tumor growth.
- 4. Tumor Growth Monitoring and Treatment Initiation:
- Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Measure tumor dimensions using calipers at least twice a week. Calculate tumor volume using the formula: Volume = 0.5 x (length x width²).
- Record the body weight of each mouse at each measurement time point to monitor for toxicity.
- 5. DRP-104 Administration:
- Reconstitute DRP-104 in the appropriate vehicle to the desired stock concentration.
- Administer DRP-104 to the treatment group via the chosen route (e.g., subcutaneous injection). A common dosing schedule is daily for 5 consecutive days, followed by a 2-day break.[4][5]
- Administer an equivalent volume of the vehicle to the control group following the same schedule.
- 6. Endpoint and Data Analysis:
- Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
- At the end of the study, euthanize the mice according to IACUC guidelines.
- Excise the tumors and measure their final weight and volume.
- Analyze the data by comparing the tumor growth curves and final tumor volumes between the treatment and control groups. Calculate the tumor growth inhibition (TGI).



## Visualizations DRP-104 Mechanism of Action





### Click to download full resolution via product page

Caption: DRP-104 is a prodrug that is activated to DON within tumor cells, where it broadly antagonizes glutamine-dependent metabolic pathways.

## **Experimental Workflow for DRP-104 Xenograft Study**



#### Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating the efficacy of DRP-104 in a subcutaneous xenograft mouse model.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Glutamine antagonists may KEAP lung cancer in check PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. dracenpharma.com [dracenpharma.com]
- 6. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Application Notes and Protocols for DRP-104 in Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603790#fl104-in-xenograft-mouse-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com